3,3'-Carbonylbis(7-diethylaminocoumarin)
Overview
Description
“3,3’-Carbonylbis(7-diethylaminocoumarin)” is a chemical compound with the molecular formula C27H28N2O5 . It is also known by other names such as “3,3’-carbonylbis 7-diethylaminocoumarin”, “3,3’-carbonylbis 7-diethylamino-2h-chromen-2-one”, and “2h-1-benzopyran-2-one” among others .
Molecular Structure Analysis
The molecular structure of “3,3’-Carbonylbis(7-diethylaminocoumarin)” is represented by the InChI Key SANIRTQDABNCHF-UHFFFAOYSA-N . The SMILES representation of the molecule is CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)N(CC)CC)OC3=O .
Physical And Chemical Properties Analysis
“3,3’-Carbonylbis(7-diethylaminocoumarin)” appears as a yellow to orange crystalline powder or crystals . It has a molecular weight of 460.52 g/mol . .
Scientific Research Applications
Application 1: Holographic Polymer Dispersed Liquid Crystals
- Methods of Application : The compound is mixed with monomers and a room-temperature nematic liquid crystal mixture named P0616A. This mixture is then patterned via laser interference to generate well-structured HPDLCs .
- Results or Outcomes : By doping 5 wt% of 4OCB into the HPDLCs, a high diffraction efficiency of 92 ± 3% is obtained. The threshold and saturated voltages significantly decrease by 80.8% and 73.2%, respectively, compared to the pristine .
Application 2: Fluorescence Spectroscopy
- Summary of the Application : The photophysical properties of 3,3’-Carbonylbis(7-diethylaminocoumarin) were investigated using steady state, time-resolved fluorescence spectroscopy, XRD studies, and DFT calculations .
- Methods of Application : The compound was studied in the solid state, different solvents, and an alcohol:water binary mixture .
- Results or Outcomes : The study revealed that the fluorescence behavior of the compound in the alcohol:water binary mixture and the bright yellow fluorescence in the solid state are due to the formation of hydrogen-bonded dimers of the compound .
Application 3: 3D Image Storage in Photopolymer/ZnS Nanocomposites
- Summary of the Application : This compound is used as a photoinitibitor in the creation of holographic photopolymer/ZnS nanocomposites for 3D image storage .
- Methods of Application : The compound is used in conjunction with N-phenylglycine (NPG) to tailor the grating formation process, which is crucial for the performance of the nanocomposites .
- Results or Outcomes : The nanocomposites achieved a high diffraction efficiency of 93.6%, a refractive index modulation of 26.6 × 10 –3, a dynamic range of 8.4 per 200 μm, and a photosensitivity of 9.8 cm/mJ .
Application 4: General Research Applications
- Summary of the Application : 3,3’-Carbonylbis(7-diethylaminocoumarin) is a useful chemical compound with a variety of research applications .
- Methods of Application : The specific methods of application can vary widely depending on the particular research context .
- Results or Outcomes : The outcomes will also vary depending on the specific application .
Application 5: Photoinitibitor in Holographic Photopolymer/ZnS Nanocomposites
- Summary of the Application : This compound is used as a photoinitibitor in the creation of holographic photopolymer/ZnS nanocomposites for 3D image storage .
- Methods of Application : The compound is used in conjunction with N-phenylglycine (NPG) to tailor the grating formation process, which is crucial for the performance of the nanocomposites .
- Results or Outcomes : The nanocomposites achieved a high diffraction efficiency of 93.6%, a refractive index modulation of 26.6 × 10 –3, a dynamic range of 8.4 per 200 μm, and a photosensitivity of 9.8 cm/mJ .
Application 6: General Research Applications
- Summary of the Application : 3,3’-Carbonylbis(7-diethylaminocoumarin) is a useful chemical compound with a variety of research applications .
- Methods of Application : The specific methods of application can vary widely depending on the particular research context .
- Results or Outcomes : The outcomes will also vary depending on the specific application .
Safety And Hazards
properties
IUPAC Name |
7-(diethylamino)-3-[7-(diethylamino)-2-oxochromene-3-carbonyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c1-5-28(6-2)19-11-9-17-13-21(26(31)33-23(17)15-19)25(30)22-14-18-10-12-20(29(7-3)8-4)16-24(18)34-27(22)32/h9-16H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANIRTQDABNCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)N(CC)CC)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069799 | |
Record name | 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Carbonylbis(7-diethylaminocoumarin) | |
CAS RN |
63226-13-1 | |
Record name | 3,3′-Carbonylbis(7-diethylaminocoumarin) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63226-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-one, 3,3'-carbonylbis(7-(diethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063226131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 3,3'-carbonylbis[7-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6069799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Carbonylbis(7-diethylaminocoumarin) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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